Levofloxacin Tetrafluoro Impurity 1

Beschreibung

Contextualization of Impurity Control in Active Pharmaceutical Ingredient (API) Manufacturing

The control of impurities in Active Pharmaceutical Ingredient (API) manufacturing is a critical regulatory and safety requirement. nih.govmdpi.com Impurities are unwanted chemicals that can arise from various sources during the synthesis, purification, and storage of an API. popline.orgarctomsci.com These sources can include raw materials, intermediates, by-products of side reactions, degradation products, reagents, and catalysts. popline.organaxlab.com Even minuscule quantities of certain impurities can potentially impact the quality, stability, and safety of the API, which in turn can affect the final drug product. mdpi.comresearchgate.net

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the comprehensive management of impurities. ukchemicalsuppliers.co.uk Manufacturers are required to establish an impurity profile for their API, which details the identity and quantity of each impurity present. mdpi.com This proactive approach to impurity control is essential to prevent the formation of impurities and to ensure that any that do form are maintained at or below acceptable levels. researchgate.net Strategies for controlling impurities include optimizing the synthetic route, using high-quality starting materials, and implementing robust purification processes. nih.gov

Classification and Significance of Impurities within Pharmaceutical Sciences

Pharmaceutical impurities are broadly classified into three main categories according to the ICH guidelines: organic impurities, inorganic impurities, and residual solvents. anaxlab.comsciforum.net

Organic Impurities: These are the most common type of impurities and can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products). popline.org They are often structurally similar to the API.

Inorganic Impurities: These impurities result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and other residual metals. anaxlab.comresearchgate.net

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the API that are not completely removed by practical manufacturing techniques. popline.orgresearchgate.net

The significance of identifying and controlling these impurities cannot be overstated. Some impurities can be toxic, even at very low concentrations, posing a direct risk to patient health. researchgate.netnih.gov Others may have pharmacological activity that could lead to unintended side effects. Furthermore, impurities can affect the physicochemical properties of the API and the drug product, including its stability, which could lead to a reduced shelf-life. arctomsci.com

| Impurity Classification | Description | Common Examples |

| Organic Impurities | Arise during manufacturing or storage of the API. | Starting materials, by-products, intermediates, degradation products. |

| Inorganic Impurities | Result from the manufacturing process. | Reagents, ligands, catalysts, heavy metals, inorganic salts. |

| Residual Solvents | Traces of solvents remaining after processing. | Ethanol, Methanol, Dichloromethane. |

Methodological Frameworks for Impurity Profiling and Characterization

Impurity profiling is the process of identifying and quantifying the impurities present in an API. This is a critical step in drug development and is mandated by regulatory agencies. austinpublishinggroup.com A robust methodological framework for impurity profiling typically involves a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying organic impurities in pharmaceutical substances. nih.govgoogle.com For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, as they provide information about the molecular weight of the impurity. nih.govresearchgate.net Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard method for the analysis of residual solvents and other volatile impurities. mdpi.com

Once an impurity is detected, its structure must be elucidated. This is often achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of an impurity. derpharmachemica.com Other techniques like Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule.

For an impurity such as Levofloxacin (B1675101) Tetrafluoro Impurity 1 , with the chemical name ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate and a molecular formula of C15H15F4NO4, a systematic approach would be employed for its characterization. anaxlab.combuyersguidechem.com Initially, HPLC would be used to separate it from the main levofloxacin peak and other impurities. Subsequently, LC-MS would be utilized to confirm its molecular weight (349.28 g/mol ). buyersguidechem.com Finally, for complete structural confirmation, the impurity would need to be isolated, typically through preparative HPLC, and then subjected to detailed NMR analysis. derpharmachemica.com

| Analytical Technique | Primary Application in Impurity Profiling | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | Purity of the sample, retention time of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities. | Molecular weight of impurities. |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | Identification and quantification of volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. | Detailed structural information of the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Information about the chemical bonds present. |

The rigorous application of these methodological frameworks is essential for ensuring the quality, safety, and efficacy of all pharmaceutical products.

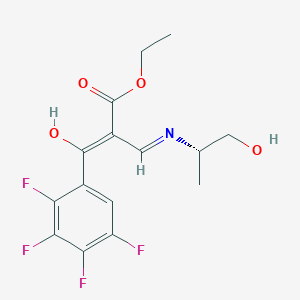

Elucidation of Levofloxacin Tetrafluoro Impurity 1 Chemical Structure

The precise chemical structure of Levofloxacin Tetrafluoro Impurity 1 has been identified and characterized through advanced analytical techniques. Its accepted chemical name is ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate. The structural elucidation of this compound is fundamental to understanding its formation mechanism and for developing specific analytical methods to detect and quantify it.

| Identifier | Value |

|---|---|

| Chemical Name | ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate anaxlab.com |

| Molecular Formula | C15H15F4NO4 anaxlab.comnih.gov |

| Molecular Weight | 349.28 g/mol anaxlab.com |

| CAS Number | 110548-02-2 anaxlab.compharmaffiliates.comchemicalbook.com |

Positional Relationship of Levofloxacin Tetrafluoro Impurity 1 within the Levofloxacin Synthesis Pathway

Levofloxacin Tetrafluoro Impurity 1 is classified as a process-related impurity, meaning its genesis is directly linked to the manufacturing process rather than being a degradation product of the final levofloxacin molecule. Its formation from the degradation of levofloxacin is considered chemically implausible, as levofloxacin contains only a single fluorine atom, whereas this impurity possesses four.

The impurity's origin is traced to synthetic routes that utilize a highly fluorinated starting material, most notably 2,3,4,5-tetrafluorobenzoic acid or its activated derivatives like 2,3,4,5-tetrafluorobenzoyl chloride. google.com In these synthesis pathways, the tetrafluorinated precursor is condensed with other reagents to build the core structure of the antibiotic.

Specifically, the impurity represents a key intermediate or a byproduct of an incomplete reaction at a critical stage. chemicalbook.com Patent literature describes a synthesis step where an intermediate, such as 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxy-ethyl acrylate (B77674), is reacted with (S)-2-aminopropanol. google.com The structure of Levofloxacin Tetrafluoro Impurity 1 corresponds to the product of this reaction before the final intramolecular cyclization step that forms the benzoxazine ring system of levofloxacin. Therefore, the presence of this impurity in the final API indicates an incomplete or stalled cyclization reaction, leading to its carryover.

| Compound Role | Chemical Name |

|---|---|

| Key Starting Material | 2,3,4,5-Tetrafluorobenzoic Acid google.comgoogle.com |

| Process-Related Impurity / Intermediate | ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate |

| Final Active Pharmaceutical Ingredient | Levofloxacin |

Research Rationale for Investigating Levofloxacin Tetrafluoro Impurity 1 in Pharmaceutical Quality

The investigation and control of impurities are critical components of pharmaceutical development and manufacturing, essential for ensuring the safety and efficacy of medications. The rationale for studying a specific process-related impurity like Levofloxacin Tetrafluoro Impurity 1 is multifaceted and rooted in the principles of quality assurance and regulatory compliance.

Analytical Method Development: To control the impurity, it must first be accurately measured. Research is necessary to develop and validate robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to separate the impurity from levofloxacin and other related substances. caribjscitech.com The isolated and characterized impurity serves as a reference standard for the accurate quantification of its levels in routine quality control testing.

Regulatory Compliance: Pharmaceutical manufacturers are required by regulatory agencies to establish a comprehensive impurity profile for their API. This involves identifying and quantifying each impurity present above a certain threshold. Thorough investigation of Levofloxacin Tetrafluoro Impurity 1 is necessary to provide this data in regulatory submissions for drug approval.

Ensuring Product Quality and Safety: The fundamental reason for controlling any impurity is to ensure the quality and safety of the final drug product. nih.gov Although the specific toxicological profile of this impurity is outside the scope of this article, the general principle in pharmaceutical manufacturing is to limit all impurities to the lowest feasible levels to prevent any potential impact on the drug's performance or safety.

| Technique | Purpose in Impurity Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. caribjscitech.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by providing molecular weight information. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups within the impurity's structure. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways and Factors Influencing Levofloxacin Tetrafluoro Impurity 1 Formation

Precursor Identification and Role in Levofloxacin (B1675101) Tetrafluoro Impurity 1 Genesis

The genesis of Levofloxacin Tetrafluoro Impurity 1 is intrinsically linked to the starting materials used in the synthesis of levofloxacin. The most probable origin is the use of a tetrafluorinated precursor, which, through an incomplete or aberrant reaction, retains its fluorine atoms to form the impurity.

Several synthetic routes for fluoroquinolones begin with multihalogenated precursors. quimicaorganica.org A key starting material identified in related syntheses is 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate or 2,3,4,5-tetrafluorobenzoyl chloride. quimicaorganica.orgchemicalbook.com A patent for levofloxacin preparation explicitly details a synthesis method that utilizes tetrafluorobenzoic acid as the initial raw material, leading to an intermediate like ethyl-2-(2,3,4,5-tetrafluoro-benzoyl)-3-(1-hydroxymethylethamino)acrylate. google.com If this tetrafluorinated intermediate fails to undergo the necessary cyclization and subsequent substitution reactions correctly, it can be carried through the process and emerge as a tetrafluoro-impurity.

Furthermore, process-related impurities can arise from the dimerization of unstable intermediates. derpharmachemica.com In one described synthesis of levofloxacin, an unstable intermediate (referred to as intermediate II) is formed. derpharmachemica.com Under certain conditions, two molecules of this intermediate can undergo an elimination-dimerization process to yield an impurity designated as "Imp-1". derpharmachemica.com While not definitively identified as Levofloxacin Tetrafluoro Impurity 1, this mechanism illustrates how side reactions involving reactive intermediates are a critical pathway for impurity genesis.

Reaction Kinetics and Thermodynamic Considerations in Levofloxacin Tetrafluoro Impurity 1 Generation

Specific kinetic and thermodynamic data for the formation of Levofloxacin Tetrafluoro Impurity 1 are not extensively detailed in publicly available literature. However, general chemical principles suggest that its formation is a competing side reaction to the main synthesis pathway. The principal reaction to form the levofloxacin molecule is designed to be the most thermodynamically favorable outcome.

Influence of Synthetic Process Parameters on Levofloxacin Tetrafluoro Impurity 1 Levels

The levels of process-related impurities are highly sensitive to the conditions employed during chemical synthesis. Several parameters can be controlled to minimize the formation of Levofloxacin Tetrafluoro Impurity 1.

Temperature: Reaction temperature is a critical factor. The cyclization step in levofloxacin synthesis often requires elevated temperatures, sometimes between 50-90°C, followed by heating to as high as 120-130°C to drive the reaction to completion. google.comderpharmachemica.com However, high temperatures can also provide the necessary energy to overcome the activation barrier for side reactions, potentially increasing impurity levels. derpharmachemica.com

Solvents: The choice of solvent can significantly impact reaction outcomes and yields. google.com Solvents such as isoamyl alcohol, xylene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been used in levofloxacin synthesis. google.com The polarity and boiling point of the solvent affect the solubility of reactants and intermediates and can influence the rate of different reaction pathways.

Bases and Catalysts: The type and concentration of bases or catalysts used can direct the reaction towards the desired product or inadvertently promote impurity formation. Bases like potassium carbonate, sodium bicarbonate, and triethylamine (B128534) are common. google.com In some cases, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide are employed to facilitate the reaction between different phases. chemicalbook.com

The following table summarizes key process parameters from various synthetic methods that can influence impurity profiles.

| Parameter | Variation | Potential Impact on Impurity Formation | Source(s) |

| Temperature | 50°C to 130°C | Higher temperatures may accelerate both the main reaction and side reactions. | google.comderpharmachemica.com |

| Solvent | Toluene, DMF, DMSO, Xylene | Affects reactant solubility and reaction rates, influencing overall yield and purity. | chemicalbook.comgoogle.com |

| Base | K₂CO₃, NaHCO₃, Triethylamine | The choice of base can alter the reaction pathway and favor or suppress side reactions. | google.com |

| Catalyst | Tetrabutylammonium Bromide | Phase-transfer catalysts can enhance reaction rates but may also affect selectivity. | chemicalbook.com |

Identification of Catalytic and Environmental Factors in Levofloxacin Tetrafluoro Impurity 1 Formation

Beyond intrinsic process parameters, external factors can contribute to the generation of impurities.

Catalytic Factors: As noted, catalysts and bases like potassium carbonate are integral to the synthesis. chemicalbook.comgoogle.com Their role is to facilitate key bond-forming steps. However, their presence can also catalyze unintended reactions if conditions are not optimal. A phase-transfer catalyst, for example, is designed to bring reactants together but could also facilitate the interaction of intermediates that lead to byproducts. chemicalbook.com

Environmental Factors: The stability of the final levofloxacin molecule can be compromised by environmental factors, leading to the formation of degradation impurities. A primary environmental factor is light. Studies have conclusively shown that levofloxacin solutions decompose when exposed to daylight. nih.govnih.gov This photodegradation results in the formation of Levofloxacin N-oxide, demonstrating the drug's photosensitivity. nih.govnih.gov While this specific product is not the tetrafluoro impurity, it highlights a crucial environmental vulnerability. Similarly, advanced oxidation processes, which can occur in the environment, utilize photocatalysts like bismuth vanadate (B1173111) (BiVO₄) and light to break down levofloxacin into various smaller compounds. deswater.com

Degradation Pathways of Levofloxacin Leading to Levofloxacin Tetrafluoro Impurity 1

The degradation of the levofloxacin molecule itself can be a source of impurities, particularly under stress conditions such as exposure to light, heat, or reactive chemical species. While the formation of Levofloxacin Tetrafluoro Impurity 1 is more commonly associated with a synthetic pathway from a tetrafluorinated precursor, understanding the degradation of the fluoroquinolone structure is essential.

Several degradation pathways for levofloxacin have been identified:

Photodegradation: As mentioned, exposure to daylight is a well-documented cause of degradation, leading to the formation of Levofloxacin N-oxide. nih.govnih.gov

Oxidative Degradation: Advanced oxidation processes can lead to a cascade of reactions, including demethylation of the piperazine (B1678402) ring, decarboxylation (removal of the carboxylic acid group), hydroxylation, and defluorination. deswater.com

Reductive Degradation: In reductive environments, defluorination—the removal of the fluorine atom at the C-9 position—is often an initial and critical step in the degradation pathway. researchgate.net This process yields compounds such as 9-desfluorolevofloxacin. researchgate.net

The process of defluorination confirms that the C-F bond in fluoroquinolones can be cleaved under certain conditions. deswater.comresearchgate.net However, the formation of a tetrafluoro impurity from the degradation of levofloxacin (which contains only one fluorine atom) is chemically implausible. Therefore, the degradation pathways primarily serve to illustrate the types of transformations the fluoroquinolone core can undergo, rather than being a direct source of Levofloxacin Tetrafluoro Impurity 1. The origin of this specific impurity remains firmly rooted in the synthetic process from a highly fluorinated starting material.

Advanced Analytical Methodologies for Levofloxacin Tetrafluoro Impurity 1 Profiling and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Levofloxacin (B1675101) Tetrafluoro Impurity 1

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for impurity profiling. The development of a robust HPLC method for Levofloxacin Tetrafluoro Impurity 1 would be the first step in its routine quantification.

Method Development: The primary goal is to achieve adequate separation of the impurity from the main levofloxacin peak and other potential impurities. This would involve a systematic approach to optimizing various chromatographic parameters.

Table 1: Typical HPLC Method Development Parameters for Levofloxacin Impurity Analysis

| Parameter | Typical Starting Conditions | Optimization Strategy |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Test alternative phases like C8, Phenyl-Hexyl, or polar-embedded phases for altered selectivity. |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Adjust organic modifier ratio for retention time control. Modify buffer pH to optimize peak shape and resolution, especially for ionizable compounds like fluoroquinolones. |

| Detection Wavelength | UV detection at the maximum absorbance of levofloxacin (approx. 294 nm) | Scan the UV spectrum of the impurity to find its maximal absorbance for enhanced sensitivity. |

| Flow Rate | 1.0 mL/min | Adjust for optimal efficiency and run time. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Control temperature to ensure reproducible retention times and improve peak symmetry. |

Validation: Once developed, the method would undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines. This ensures the method is suitable for its intended purpose. Key validation parameters would include:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components.

Linearity: Establishing a linear relationship between the concentration of the impurity and the detector response over a defined range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Application of Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS) for Levofloxacin Tetrafluoro Impurity 1

For higher throughput and enhanced sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) is often employed. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution.

Coupling UHPLC with Mass Spectrometry (MS) provides a powerful tool for both quantification and structural elucidation.

UHPLC-MS for Profiling and Quantification: A UHPLC-MS method would offer significant advantages. The mass spectrometer can be operated in various modes, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), to achieve extremely low detection and quantification limits for the impurity. This is particularly crucial for controlling potentially genotoxic impurities to very low levels. The high-resolution mass spectrometry (HRMS) capability would allow for the determination of the impurity's elemental composition, providing a high degree of confidence in its identification.

Table 2: Illustrative UHPLC-MS Parameters

| Parameter | Typical Setting | Purpose |

| UHPLC Column | Sub-2 µm particle size (e.g., C18, 50 mm x 2.1 mm, 1.7 µm) | Faster separations and higher efficiency. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Efficiently ionizes fluoroquinolone compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ for high-sensitivity quantification (MRM). Q-TOF for high-resolution mass data and structural confirmation. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Generate fragment ions to confirm the structure of the impurity. |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Levofloxacin Tetrafluoro Impurity 1 Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. For a novel impurity like Levofloxacin Tetrafluoro Impurity 1, NMR would be essential for confirming its chemical structure.

Structural Confirmation: A suite of NMR experiments would be conducted on an isolated sample of the impurity:

¹H NMR: To identify the number and types of protons and their connectivity.

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

¹⁹F NMR: Crucial for a "tetrafluoro" impurity, this would directly observe the fluorine atoms, their chemical environments, and their couplings to other nuclei.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) would be key to identifying long-range correlations between protons and carbons, helping to piece together the molecular skeleton.

Purity Assessment: Quantitative NMR (qNMR) could also be employed to determine the purity of the isolated impurity standard without the need for a specific reference standard of the same compound. By using a certified internal standard of known purity, the absolute purity of the Levofloxacin Tetrafluoro Impurity 1 can be calculated directly from the ¹H or ¹⁹F NMR spectrum.

Hyphenated Spectroscopic Techniques (e.g., LC-IR) for Comprehensive Levofloxacin Tetrafluoro Impurity 1 Characterization

While less common than LC-MS, other hyphenated techniques can provide complementary structural information. Liquid Chromatography-Infrared Spectroscopy (LC-IR) involves coupling an HPLC system with an FTIR spectrometer. This would allow for obtaining the infrared spectrum of the impurity as it elutes from the column. The IR spectrum provides information about the functional groups present in the molecule, which can be used to corroborate the structure proposed by MS and NMR data.

Development of Reference Standards and Certified Reference Materials for Levofloxacin Tetrafluoro Impurity 1 Quantification

Accurate quantification in routine quality control relies on the availability of high-quality reference standards.

Reference Standard Development: The first step is to obtain the impurity in a pure form, which can be achieved through preparative chromatography or custom synthesis. The identity and structure of this isolated material are then confirmed using the spectroscopic techniques described above (MS, NMR).

Certification: To be considered a Certified Reference Material (CRM), the purity of the standard must be meticulously determined and assigned with a specified uncertainty. This is typically achieved by using a mass balance approach, where the contributions of various minor components are subtracted from 100%.

Table 3: Characterization for Certification of a Reference Standard

| Analytical Technique | Purpose |

| HPLC | Determine purity and content of related chromatographic impurities. |

| Loss on Drying (LOD)/Thermogravimetric Analysis (TGA) | Quantify volatile content (e.g., water, residual solvents). |

| Karl Fischer Titration | Specifically quantify water content. |

| Residue on Ignition/Sulphated Ash | Determine the content of inorganic impurities. |

| Quantitative NMR (qNMR) | Provide an independent, direct assay of the compound's purity. |

The certified purity value is then used to prepare standard solutions for the accurate quantification of Levofloxacin Tetrafluoro Impurity 1 in routine HPLC analysis of levofloxacin API and drug products.

Strategies for Mitigation and Control of Levofloxacin Tetrafluoro Impurity 1 During Pharmaceutical Manufacturing

Process Optimization and Robustness Studies for Minimizing Levofloxacin (B1675101) Tetrafluoro Impurity 1 Formation

The formation of Levofloxacin Tetrafluoro Impurity 1, chemically identified as 1-(Z)-Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, is intrinsically linked to the synthesis pathway of Levofloxacin. researchgate.net Minimizing its formation necessitates a deep understanding of the reaction mechanism and the impact of various process parameters. Process optimization is a key strategy to control the levels of this impurity in the active pharmaceutical ingredient (API).

Robustness studies are conducted to identify the critical process parameters (CPPs) that influence the formation of this impurity. These studies involve systematically varying parameters such as reaction temperature, pressure, stoichiometry of reactants, reaction time, and solvent systems. For instance, the reaction between the tetrafluorobenzoyl precursor and the acrylate (B77674) derivative is a probable origin of this impurity.

Table 1: Critical Process Parameters and their Impact on Levofloxacin Tetrafluoro Impurity 1 Formation

| Critical Process Parameter | Potential Impact on Impurity Formation | Optimized Condition (Illustrative) |

| Reaction Temperature | Higher temperatures may accelerate side reactions leading to increased impurity levels. | Maintained within a narrow, lower range (e.g., 50-60°C). |

| Stoichiometry | An excess of the acrylate reactant could lead to higher residual levels and potential side products. | Near-equimolar or slight excess of the limiting reagent. |

| Reaction Time | Prolonged reaction times might promote the degradation of intermediates or the final product into impurities. | Optimized to ensure complete conversion of the starting material without significant impurity formation. |

| Solvent Polarity | The polarity of the solvent can influence reaction pathways and the solubility of reactants and impurities. | A solvent system that maximizes the yield of the desired product while minimizing impurity formation. |

By carefully controlling these parameters, the formation of Levofloxacin Tetrafluoro Impurity 1 can be significantly suppressed at its source.

Impurity Scavenging and Removal Techniques Targeting Levofloxacin Tetrafluoro Impurity 1

In instances where process optimization alone cannot completely eliminate the formation of Levofloxacin Tetrafluoro Impurity 1, impurity scavenging and specific removal techniques can be employed. These methods are designed to selectively react with and remove the impurity from the reaction mixture or the crude product.

Given the acrylate functional group in Levofloxacin Tetrafluoro Impurity 1, scavengers that react with α,β-unsaturated carbonyl compounds could be effective. These might include nucleophilic agents that undergo Michael addition. The selection of a scavenger is critical to ensure it is highly selective for the impurity and does not react with the Levofloxacin molecule. The resulting adduct should be easily separable from the API.

Advanced separation technologies can also be tailored for the removal of this impurity. Techniques such as preparative chromatography or selective adsorption using tailored resins can be developed based on the physicochemical properties of the impurity. chemisgroup.us

Implementation of Quality by Design (QbD) Principles for Levofloxacin Tetrafluoro Impurity 1 Control

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netresearchgate.net The application of QbD principles is highly effective for controlling impurities like Levofloxacin Tetrafluoro Impurity 1.

The QbD approach involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for Levofloxacin Tetrafluoro Impurity 1 in the final API.

Conducting Risk Assessments: Identifying and ranking process parameters that could affect the formation of the impurity.

Establishing a Design Space: This is a multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. Operating within the design space ensures that the level of Levofloxacin Tetrafluoro Impurity 1 remains below the acceptance criteria.

Table 2: Quality by Design (QbD) Approach for Levofloxacin Tetrafluoro Impurity 1 Control

| QbD Element | Application to Impurity Control |

| Risk Assessment | Identifying reaction steps and parameters with a high risk of forming the impurity. |

| Design of Experiments (DoE) | Systematically studying the effect of multiple process parameters on impurity levels. researchgate.net |

| Process Analytical Technology (PAT) | Real-time monitoring of the reaction to track and control impurity formation. |

| Control Strategy | Implementing a set of controls for incoming materials, process parameters, and in-process checks to ensure consistent quality. |

This systematic approach provides a robust and proactive method for impurity control throughout the product lifecycle.

Development of In-Process Control (IPC) Methods for Monitoring Levofloxacin Tetrafluoro Impurity 1 Levels

Effective in-process controls (IPCs) are essential for monitoring the levels of Levofloxacin Tetrafluoro Impurity 1 at critical stages of the manufacturing process. derpharmachemica.com The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification and quantification. researchgate.netnih.gov

A specific and sensitive HPLC method must be developed and validated for the detection and quantification of this impurity. Key aspects of method development include:

Column Selection: A stationary phase that provides good resolution between Levofloxacin, its other impurities, and Levofloxacin Tetrafluoro Impurity 1.

Mobile Phase Optimization: Selecting a mobile phase composition and gradient that ensures a sharp peak shape and adequate retention time for the impurity.

Detector Wavelength: Choosing a UV wavelength where the impurity has significant absorbance for sensitive detection.

Table 3: Illustrative In-Process Control (IPC) Plan for Levofloxacin Tetrafluoro Impurity 1

| Manufacturing Stage | IPC Checkpoint | Analytical Method | Acceptance Criteria |

| Completion of Condensation Reaction | Sample of reaction mixture | HPLC/UPLC | Impurity 1 level < 0.5% |

| Post-Crude Isolation | Sample of crude Levofloxacin | HPLC/UPLC | Impurity 1 level < 0.2% |

| Mother Liquor from Crystallization | Sample of mother liquor | HPLC/UPLC | Monitor for trends |

Regular monitoring through these IPCs allows for timely intervention and corrective actions if the impurity levels exceed the set limits.

Design of Purification and Crystallization Methodologies for Levofloxacin Tetrafluoro Impurity 1 Reduction

The final steps in the manufacturing process, purification and crystallization, are critical for reducing the levels of all impurities, including Levofloxacin Tetrafluoro Impurity 1, to meet the stringent requirements for the final API. derpharmachemica.com The design of these methodologies is based on the differences in the physicochemical properties between Levofloxacin and the impurity.

Crystallization is a powerful purification technique. sciforum.net The selection of an appropriate solvent system is paramount. The ideal solvent system should have high solubility for Levofloxacin at elevated temperatures and low solubility at room or lower temperatures, while the impurity should either remain in the mother liquor or have significantly different solubility characteristics.

Table 4: Parameters for Crystallization Process to Reduce Levofloxacin Tetrafluoro Impurity 1

| Crystallization Parameter | Rationale for Impurity Reduction |

| Solvent System | A mixture of solvents (e.g., ethanol/water) can be optimized to maximize the differential solubility between Levofloxacin and the impurity. sciforum.net |

| Cooling Rate | A controlled, slow cooling rate promotes the growth of pure crystals of Levofloxacin, excluding the impurity molecules from the crystal lattice. |

| Agitation | Proper agitation ensures homogeneity and prevents the localized supersaturation that could lead to the co-precipitation of the impurity. |

| Washing | Washing the isolated crystals with a suitable solvent effectively removes any residual mother liquor containing the impurity. |

In cases where crystallization alone is insufficient, other purification techniques such as flash chromatography can be employed to isolate and remove impurities from the mother liquor or the crude product before the final crystallization step. derpharmachemica.com

In Depth Structural Elucidation and Confirmation of Levofloxacin Tetrafluoro Impurity 1

Comprehensive 1D and 2D NMR Spectroscopic Analysis for Levofloxacin (B1675101) Tetrafluoro Impurity 1.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. A full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the Levofloxacin Tetrafluoro Impurity 1 molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. Key expected signals would include:

An ethyl group, characterized by a triplet and a quartet.

Signals corresponding to the (S)-1-hydroxypropan-2-ylamino moiety, including a doublet for the methyl group, and multiplets for the methine and methylene (B1212753) protons.

A signal for the vinylic proton.

A multiplet in the aromatic region, corresponding to the proton on the tetrafluorobenzoyl group.

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. The presence of the tetrafluorobenzoyl group would be confirmed by characteristic C-F couplings. Expected signals would include those for the carbonyl carbons of the ester and ketone, carbons of the aromatic ring, and carbons of the acrylate (B77674) and the amino-propanol side chain.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the connectivity within the ethyl group and the amino-propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached protons.

A hypothetical data table for the NMR analysis is presented below, illustrating the type of information that would be generated.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition of Levofloxacin Tetrafluoro Impurity 1.

HRMS is essential for confirming the molecular formula of the impurity. By providing a highly accurate mass measurement (typically to within 5 ppm), the elemental composition can be unequivocally determined. For Levofloxacin Tetrafluoro Impurity 1, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C15H15F4NO4.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the impurity. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural features can be confirmed. Expected fragmentation pathways could include the loss of the ethyl group, cleavage of the amino-propanol side chain, and fragmentation of the tetrafluorobenzoyl moiety.

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C15H15F4NO4 |

| Theoretical Exact Mass [M+H]⁺ | Calculated based on formula |

| Measured Exact Mass [M+H]⁺ | Data not publicly available |

| Major Fragment Ions (m/z) | Data not publicly available |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Levofloxacin Tetrafluoro Impurity 1.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching from the hydroxyl group.

N-H stretching from the secondary amine.

C-H stretching from the aliphatic and aromatic portions of the molecule.

Strong C=O stretching from the ester and ketone groups.

C=C stretching from the acrylate and aromatic ring.

C-F stretching from the tetrafluorobenzoyl group.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

| Vibrational Spectroscopy Data | |

| Technique | Characteristic Bands (cm⁻¹) |

| IR | Data not publicly available |

| Raman | Data not publicly available |

X-ray Crystallography and Diffraction Analysis of Levofloxacin Tetrafluoro Impurity 1 (if reported in advanced research).

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the impurity. This technique would confirm the stereochemistry at the chiral center of the amino-propanol moiety and the geometry (Z-configuration) of the double bond in the acrylate backbone. Powder X-ray Diffraction (PXRD) could be used to characterize the solid-state form of the impurity. To date, there are no public reports of a crystal structure for this specific impurity.

Computational Chemistry Approaches for Levofloxacin Tetrafluoro Impurity 1 Structure Verification.

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) can be used to predict the most stable conformation of the molecule. By calculating the theoretical NMR chemical shifts and comparing them to the experimental data, the proposed structure can be further validated. These computational approaches can also provide insights into the electronic properties and vibrational frequencies of the molecule, which can be correlated with the experimental spectroscopic data.

Regulatory Compliance and Quality Assurance Frameworks for Levofloxacin Tetrafluoro Impurity 1

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D) for Levofloxacin (B1675101) Tetrafluoro Impurity 1

The International Council for Harmonisation (ICH) has established a set of guidelines that are globally recognized and implemented to ensure the quality of pharmaceuticals. For an impurity such as Levofloxacin Tetrafluoro Impurity 1, several of these guidelines are of particular importance.

ICH Q3A (R2): Impurities in New Drug Substances

This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. sciforum.neteuropa.eu Levofloxacin Tetrafluoro Impurity 1, being a process-related impurity arising from the chemical synthesis of Levofloxacin, falls under the category of organic impurities. derpharmachemica.com The ICH Q3A guideline establishes thresholds for impurities based on the maximum daily dose of the drug substance. ich.org For a drug substance with a maximum daily dose of up to 2 grams, the reporting threshold for an impurity is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a total daily intake of 1.0 mg, whichever is lower. nih.gov Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org If the level of Levofloxacin Tetrafluoro Impurity 1 exceeds the qualification threshold, its safety must be justified.

ICH Q3B (R2): Impurities in New Drug Products

This guideline focuses on impurities that are found in new drug products. ijpras.comeuropa.eu It covers degradation products of the active pharmaceutical ingredient (API) and reaction products of the API with excipients or the container closure system. ich.org While Levofloxacin Tetrafluoro Impurity 1 is a process-related impurity from the drug substance synthesis, it must also be monitored in the final drug product to ensure it does not increase during storage. pharmaffiliates.com The thresholds for reporting, identification, and qualification of degradation products in the drug product are similar to those for impurities in the drug substance and are based on the maximum daily dose. ich.org

ICH Q3C (R8): Impurities: Guideline for Residual Solvents

The ICH Q3C guideline controls residual solvents in pharmaceutical products. fda.gov Solvents are classified based on their toxicity, with Class 1 solvents being the most toxic and to be avoided, Class 2 solvents having limited use, and Class 3 solvents having low toxic potential. ich.org The synthesis of Levofloxacin and its intermediates, including the formation of Levofloxacin Tetrafluoro Impurity 1, may involve the use of various solvents. sciforum.net Manufacturers are required to identify and control the levels of these residual solvents in the final drug substance to ensure they are below the Permitted Daily Exposure (PDE) limits defined in the guideline. ich.org

ICH Q3D (R1): Guideline for Elemental Impurities

The ICH Q3D guideline establishes a risk-based approach to control elemental impurities in drug products. ich.orgeuropa.eu These impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. westpharma.com The guideline classifies 24 elemental impurities into different classes based on their toxicity and likelihood of occurrence. europeanpharmaceuticalreview.com A risk assessment is required to evaluate the potential presence of these elemental impurities in the final drug product, including those that might be associated with the manufacturing process of Levofloxacin and the formation of its impurities. ich.org

The following table summarizes the ICH Q3A/Q3B thresholds for reporting, identifying, and qualifying organic impurities.

| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total intake (whichever is lower) | 0.15% or 1.0 mg/day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Global Pharmacopoeial Requirements and Acceptance Criteria for Levofloxacin Tetrafluoro Impurity 1

Major global pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have monographs for Levofloxacin that specify tests and acceptance criteria for impurities. While these monographs list known impurities, they also provide general methods and limits for any unspecified impurities.

The USP monograph for Levofloxacin includes procedures for the analysis of organic impurities. uspnf.com It lists several known related compounds and provides acceptance criteria for each, as well as a limit for any other individual impurity and the total impurities. shimadzu.com For instance, a revision to the USP monograph for Levofloxacin added procedures to capture potential impurities from different synthetic routes. europa.eu

Similarly, the European Pharmacopoeia provides reference standards for known Levofloxacin impurities, such as Levofloxacin impurity F. sigmaaldrich.comsigmaaldrich.com These standards are used for the identification and quantification of impurities during quality control testing. sigmaaldrich.com

As "Levofloxacin Tetrafluoro Impurity 1" is not a specifically named impurity in the current public versions of the major pharmacopoeias, it would be controlled under the limit for "any unspecified impurity" or "other impurities." The acceptance criteria for such impurities are typically stringent, often in the range of not more than 0.10%.

The following table illustrates typical pharmacopoeial limits for impurities in Levofloxacin.

| Impurity | Typical Limit (as a percentage of Levofloxacin) |

| Specified, identified impurity | e.g., ≤ 0.2% |

| Specified, unidentified impurity | e.g., ≤ 0.15% |

| Unspecified impurity | ≤ 0.10% |

| Total impurities | ≤ 0.5% |

Risk Assessment Methodologies for Levofloxacin Tetrafluoro Impurity 1 in Pharmaceutical Quality

Risk assessment is a fundamental component of modern pharmaceutical quality systems, as outlined in ICH Q9 (Quality Risk Management). pharmaffiliates.com For an impurity like Levofloxacin Tetrafluoro Impurity 1, a systematic risk assessment process is essential to evaluate its potential impact on the quality, safety, and efficacy of the final drug product.

The risk assessment process begins with identifying potential sources of the impurity, its route of formation, and its chemical structure. For Levofloxacin Tetrafluoro Impurity 1, this would involve a thorough understanding of the Levofloxacin synthesis process. derpharmachemica.com

The next step is to analyze the risk, which involves evaluating the potential toxicity of the impurity. This can be done through various methods, including:

In silico analysis: Using computer models to predict the toxicological properties of the impurity based on its chemical structure. nih.gov Studies on other Levofloxacin impurities, such as Levofloxacin n-oxide and descarboxyl levofloxacin, have utilized such in silico tools to predict genotoxicity. nih.govnih.gov

In vitro testing: Conducting laboratory tests, such as mutagenicity assays (e.g., Ames test), to assess the genotoxic potential of the impurity. nih.gov

Comparison with related compounds: Evaluating the toxicity data of structurally similar compounds.

Development of Specification Limits for Levofloxacin Tetrafluoro Impurity 1 in API and Drug Products

The establishment of specification limits for impurities is a critical step in ensuring the quality of the Active Pharmaceutical Ingredient (API) and the final drug product. These limits are based on a combination of regulatory guidelines, data from the manufacturing process, and toxicological assessments.

For Levofloxacin Tetrafluoro Impurity 1, the specification limits in both the Levofloxacin API and the finished drug product would be set based on the principles outlined in ICH Q3A and Q3B. europa.eueuropa.eu The limits for a specified impurity are typically based on the actual levels found in batches produced by the commercial manufacturing process and the levels that have been qualified in toxicological studies. ich.org

The process for setting specification limits involves:

Analytical Method Development and Validation: A sensitive and specific analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated to detect and quantify Levofloxacin Tetrafluoro Impurity 1. derpharmachemica.com

Batch Analysis: Multiple batches of the Levofloxacin API and drug product are analyzed to determine the typical and maximum levels of the impurity. derpharmachemica.com

Stability Studies: The levels of the impurity are monitored in stability studies to assess its potential to increase over time.

Justification of Limits: The proposed specification limits are justified based on the batch and stability data, the qualification of the impurity, and the capabilities of the manufacturing process.

For a non-genotoxic impurity like Levofloxacin Tetrafluoro Impurity 1 (assuming it is determined to be non-genotoxic through risk assessment), the specification limit would typically not exceed the ICH qualification threshold of 0.15%. tandfonline.com

Regulatory Submissions and Documentation Strategies Pertaining to Levofloxacin Tetrafluoro Impurity 1

Comprehensive documentation regarding the control of impurities is a key component of a regulatory submission for a new drug product, such as a New Drug Application (NDA) or a Marketing Authorisation Application (MAA). The information is typically presented in the Common Technical Document (CTD) format.

For Levofloxacin Tetrafluoro Impurity 1, the following information would need to be included in the regulatory submission:

CTD Module 3 (Quality):

P.5.6 Justification of Specification(s):A similar justification for the impurity limits in the drug product specification would be included.

CTD Module 2 (Summaries):

Emerging Research Perspectives and Future Directions for Levofloxacin Tetrafluoro Impurity 1 Studies

Advanced Technologies for Real-Time Monitoring and Control of Levofloxacin (B1675101) Tetrafluoro Impurity 1

The paradigm for impurity control is shifting from end-product testing to in-process control, a core principle of the FDA's Process Analytical Technology (PAT) initiative. mt.comfda.gov The goal of PAT is to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs), such as the level of Levofloxacin Tetrafluoro Impurity 1. mt.comsigmaaldrich.com

Future research focuses on implementing in-line and on-line analytical tools to monitor the synthesis steps where this impurity is likely to form. Spectroscopic techniques are particularly promising for this application.

Near-Infrared (NIR) and Raman Spectroscopy: These non-destructive techniques can be integrated directly into reaction vessels via probes. They provide real-time information on the concentration of reactants, intermediates, the main product (Levofloxacin), and the Levofloxacin Tetrafluoro Impurity 1 itself. nih.gov This continuous stream of data allows for immediate adjustments to process parameters (e.g., temperature, pressure) to prevent the impurity concentration from exceeding its threshold. nih.gov

High-Performance Liquid Chromatography (HPLC): While traditionally an off-line method, advancements in automated and rapid HPLC systems allow for at-line analysis. Automated sampling systems can extract a sample from the reactor, quench the reaction, and inject it into an HPLC for quasi-real-time monitoring of the impurity profile. mt.com

By integrating these PAT tools, manufacturers can build a comprehensive understanding of the process, enabling a shift from reactive impurity detection to proactive prevention and control. mt.comeuropeanpharmaceuticalreview.com

Table 1: Comparison of Real-Time Monitoring Technologies for Levofloxacin Tetrafluoro Impurity 1

| Technology | Type | Advantages | Potential Application in Levofloxacin Synthesis |

|---|---|---|---|

| Raman Spectroscopy | In-line/On-line | Non-destructive, provides molecular structure information, minimal sample preparation. nih.gov | Continuously monitor the reaction mixture to track the consumption of reactants and the formation of both Levofloxacin and the tetrafluoro impurity. |

| NIR Spectroscopy | In-line/On-line | Fast, non-destructive, suitable for monitoring multiple components simultaneously. | Real-time measurement of key chemical concentrations to ensure the reaction stays within its design space, minimizing impurity formation. |

| Automated HPLC | At-line | High sensitivity and specificity for separating and quantifying impurities. mt.com | Periodic, automated sampling and analysis to verify the impurity profile and confirm that levels of Levofloxacin Tetrafluoro Impurity 1 remain below acceptance criteria. |

Application of Machine Learning and Artificial Intelligence in Predicting Levofloxacin Tetrafluoro Impurity 1 Formation

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize impurity management by enabling predictive control. chemical.ai Instead of only monitoring impurity levels, these technologies can predict the likelihood of their formation based on process inputs and historical data. openreview.net

For Levofloxacin Tetrafluoro Impurity 1, an ML model could be developed by training it on a large dataset from laboratory experiments and manufacturing batches. mdpi.com The model would analyze the relationships between various input parameters and the resulting impurity levels. nih.gov

Key aspects of this approach include:

Predictive Modeling: AI algorithms can analyze complex, non-linear relationships between process parameters (e.g., raw material attributes, solvent ratios, temperature profiles, reaction time) and the formation of Levofloxacin Tetrafluoro Impurity 1. mdpi.com This allows for the identification of conditions that are likely to lead to higher impurity levels.

Early Warning Systems: An AI-powered system can act as an early warning tool, alerting operators to potential deviations that could result in an out-of-specification batch before it occurs. chemical.aichemical.ai

Process Optimization: ML can be used to explore the "design space" of the manufacturing process computationally, identifying optimal operating conditions that maximize the yield of Levofloxacin while minimizing the formation of the tetrafluoro impurity. pharmaceutical-technology.comresearchgate.net

Table 2: Potential Input Variables for an ML Model to Predict Levofloxacin Tetrafluoro Impurity 1

| Category | Input Variable Examples | Rationale |

|---|---|---|

| Raw Materials | Purity of starting materials, supplier information, presence of trace impurities in reagents. | Impurities in starting materials can propagate through the synthesis or catalyze side reactions. openreview.net |

| Process Parameters | Reaction temperature, pressure, stirring speed, rate of reagent addition. | These parameters directly influence reaction kinetics and the selectivity towards the desired product versus side products. |

| Reagents & Solvents | Type and concentration of catalyst, solvent type and ratio, pH of the reaction mixture. | The chemical environment dictates the reaction pathway and can favor or inhibit the formation of the impurity. |

| In-Process Data | Real-time data from PAT sensors (e.g., NIR, Raman spectra). | Provides a dynamic view of the reaction's progress, allowing the model to make predictions based on the current state. |

Green Chemistry Principles in the Sustainable Reduction of Levofloxacin Tetrafluoro Impurity 1

Green chemistry, also known as sustainable chemistry, offers a framework for reducing the environmental impact of pharmaceutical manufacturing by designing processes that minimize waste and the use of hazardous substances. techsciresearch.compfizer.cominstituteofsustainabilitystudies.com Applying these principles to the synthesis of Levofloxacin can lead to a more sustainable process that inherently reduces the formation of Levofloxacin Tetrafluoro Impurity 1.

Future research directions in this area include:

Alternative Synthetic Routes: Designing synthetic pathways that avoid the specific reaction conditions or intermediates that lead to the formation of the tetrafluoro impurity. ispe.org This aligns with the first principle of green chemistry: waste prevention. instituteofsustainabilitystudies.com

Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or other bio-derived solvents can alter reaction pathways and potentially disfavor the side reaction causing the impurity. ispe.orgmdpi.com

Catalysis: The use of highly selective catalysts can improve the "atom economy" of the reaction, ensuring that more of the starting materials are converted into the final product (Levofloxacin) rather than impurities. pharmaceutical-technology.comispe.org Biocatalysis, using enzymes to drive reactions, offers high selectivity under mild conditions. mdpi.com

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures, perhaps through the use of techniques like continuous flow synthesis, not only saves energy but can also provide better control over reaction conditions, thereby minimizing impurity formation. ispe.orgsyrris.com

By adopting green chemistry principles, the formation of Levofloxacin Tetrafluoro Impurity 1 can be addressed at its source, leading to a more efficient, cost-effective, and environmentally friendly manufacturing process. techsciresearch.comispe.orgresearchgate.net

Development of Miniaturized and Automated Analytical Platforms for Levofloxacin Tetrafluoro Impurity 1 Analysis

The analysis of pharmaceutical impurities has traditionally been confined to centralized quality control laboratories using large, benchtop instruments. nih.gov A significant future trend is the development of miniaturized, portable, and automated analytical systems that can bring the analysis closer to the point of need, such as directly on the manufacturing floor. nih.govbohrium.com

For Levofloxacin Tetrafluoro Impurity 1, these platforms could offer several advantages:

Miniaturized Liquid Chromatography (LC): Compact and portable LC systems are emerging that use capillary-scale columns. nih.govtheanalyticalscientist.com These systems drastically reduce solvent consumption, making them a greener analytical approach. nih.gov They can be used for at-line process monitoring or for rapid testing in different stages of development. nih.govtheanalyticalscientist.com

Portable Mass Spectrometry (MS): The miniaturization of mass spectrometers allows for on-site, real-time analysis of volatile and semi-volatile impurities. news-medical.net This could be applied to monitor headspace for residual solvents or to rapidly identify unknown peaks during process development without having to send samples to a separate lab.

Microfluidics and Lab-on-a-Chip: These technologies integrate entire analytical workflows (sample preparation, separation, detection) onto a single small chip. theanalyticalscientist.comresearchgate.net A microfluidic device could potentially be developed for rapid, automated screening for the presence of Levofloxacin Tetrafluoro Impurity 1, requiring minimal sample and reagent volumes. researchgate.net

These miniaturized and automated platforms promise to make impurity analysis faster, more efficient, and more accessible, facilitating quicker decision-making during process development and manufacturing. nih.govtheanalyticalscientist.com

Integrated Approaches to Impurity Management Across the Pharmaceutical Lifecycle for Levofloxacin Tetrafluoro Impurity 1

The future of impurity management lies in a holistic, integrated approach that considers Levofloxacin Tetrafluoro Impurity 1 not just at the final release testing stage, but throughout the entire product lifecycle, from early development to post-approval changes. usp.orgwindows.netbaertschiconsulting.com This requires a deep understanding of the product and process, consistent with Quality by Design (QbD) principles. mt.com

An integrated strategy for this impurity would involve:

Early-Stage Risk Assessment: During initial route scouting and process development, theoretical and predictive tools (including AI) would be used to identify the potential for the formation of Levofloxacin Tetrafluoro Impurity 1. windows.netnih.gov Early stress studies would be performed to understand its degradation pathways. gmpinsiders.com

Developing a Control Strategy: Based on the risk assessment, a comprehensive control strategy is designed. This strategy would define which process parameters are critical to controlling the impurity and would incorporate PAT tools for real-time monitoring and control during manufacturing. registech.com

Lifecycle Management: The impurity profile and control strategy are not static. They must be re-evaluated whenever changes are made to the manufacturing process, such as a change in the manufacturing site, scale, or raw material supplier. baertschiconsulting.com The integrated use of the advanced technologies discussed above provides the data and understanding needed to manage these changes effectively.

This lifecycle approach ensures that the control of Levofloxacin Tetrafluoro Impurity 1 is robust, proactive, and built into the process by design, ultimately ensuring consistent product quality and patient safety. windows.netbiopharminternational.com

Q & A

Q. How are co-eluting impurities like the D-isomer resolved during HPLC method development?

- Methodological Answer : Adjust gradient elution (e.g., 0.1% TFA in acetonitrile) and column temperature (25–40°C). Perform robustness testing (±5% organic phase, ±0.2 pH) to validate resolution (R >1.5). Use chiral columns if stereoselective separation is required .

Method Validation and Data Analysis

Q. How do researchers validate the linearity and accuracy of impurity quantification methods?

Q. What statistical tools analyze contradictions in impurity degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.